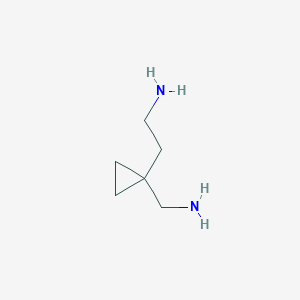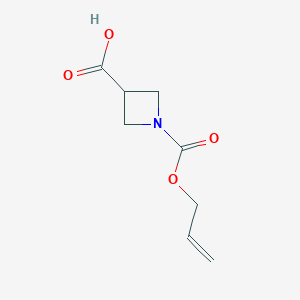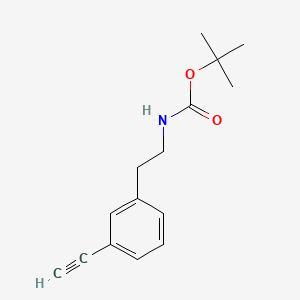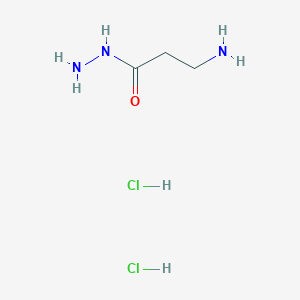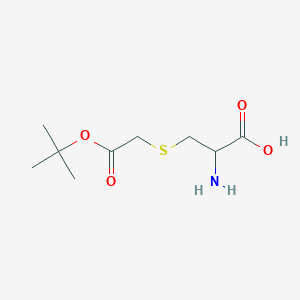
S-(2-(tert-Butoxy)-2-oxoethyl)-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(2-(tert-Butoxy)-2-oxoethyl)-L-cysteine: is a compound that features a tert-butoxy group attached to the cysteine amino acid
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-(tert-Butoxy)-2-oxoethyl)-L-cysteine typically involves the protection of the amino group of cysteine using a tert-butyloxycarbonyl (Boc) group. This is achieved by reacting cysteine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve ambient temperatures or mild heating to facilitate the formation of the Boc-protected cysteine.
Industrial Production Methods: Industrial production of this compound may utilize flow microreactor systems for the efficient and sustainable introduction of the tert-butoxycarbonyl group . This method offers advantages in terms of scalability, efficiency, and environmental sustainability compared to traditional batch processes.
化学反应分析
Types of Reactions: S-(2-(tert-Butoxy)-2-oxoethyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The tert-butoxy group can be substituted under acidic conditions to yield the free amino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Free thiol groups.
Substitution: Free amino groups.
科学研究应用
S-(2-(tert-Butoxy)-2-oxoethyl)-L-cysteine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of protein structure and function, particularly in the formation and reduction of disulfide bonds.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of S-(2-(tert-Butoxy)-2-oxoethyl)-L-cysteine involves the protection and deprotection of the amino group in cysteine. The tert-butoxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including the formation of peptide bonds and the stabilization of protein structures .
相似化合物的比较
Sodium tert-butoxide: A strong, non-nucleophilic base used in organic synthesis.
Potassium tert-butoxide: Similar to sodium tert-butoxide but with different solubility and reactivity properties.
tert-Butyloxycarbonyl (Boc) group: Commonly used for protecting amino groups in organic synthesis.
Uniqueness: S-(2-(tert-Butoxy)-2-oxoethyl)-L-cysteine is unique due to its combination of the tert-butoxycarbonyl group with the cysteine amino acid, providing specific reactivity and protection properties that are valuable in synthetic and biochemical applications.
属性
分子式 |
C9H17NO4S |
|---|---|
分子量 |
235.30 g/mol |
IUPAC 名称 |
2-amino-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C9H17NO4S/c1-9(2,3)14-7(11)5-15-4-6(10)8(12)13/h6H,4-5,10H2,1-3H3,(H,12,13) |
InChI 键 |
QRFUWHGEZWNJOZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CSCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{5,8-Dioxaspiro[3.5]nonan-7-yl}methanesulfonyl chloride](/img/structure/B13508746.png)
![(3R)-7-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B13508753.png)
![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-cyclopentylaceticacid](/img/structure/B13508756.png)
![t-Butyl 4-[5-(methoxycarbonyl)-3,6-dihydro-2hpyran-4-yl]-3,6-dihydropyridine-1(2h)-carboxylate](/img/structure/B13508765.png)
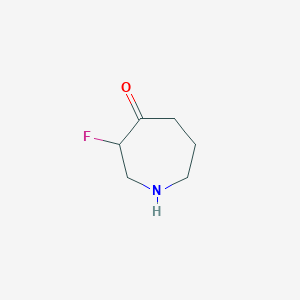
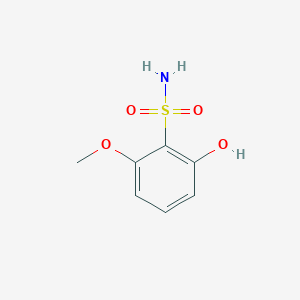
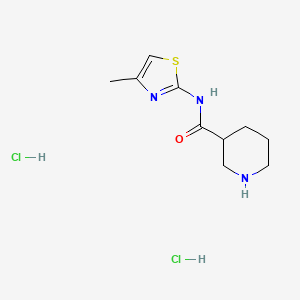
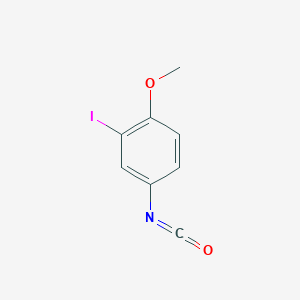
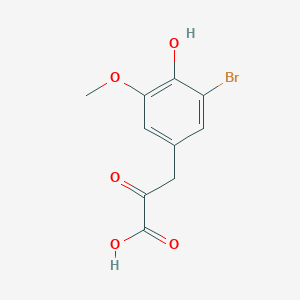
![Tert-butyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13508792.png)
